a-D-Glucopyranoside,methyl4,6-O-(phenylmethylene)-,2-benzoate
Description
Nomenclature and Structural Classification
Methyl 2-O-Benzoyl-4,6-O-benzylidene-α-D-glucopyranoside belongs to the class of protected carbohydrate derivatives specifically designed for synthetic applications. The systematic nomenclature reflects the precise positioning of protecting groups on the glucose scaffold, where the benzoyl group occupies the 2-position hydroxyl and the benzylidene acetal bridges the 4,6-positions. The compound carries the molecular formula C₂₁H₂₂O₇ with a molecular weight of 386.4 g/mol, establishing it as a moderately sized carbohydrate building block.
The structural classification places this molecule within the glucopyranoside family, specifically as an α-anomeric methyl glycoside. The presence of the benzylidene acetal creates a rigid six-membered dioxane ring system fused to the pyranose ring, significantly constraining the conformational flexibility of the carbohydrate scaffold. This conformational restriction is crucial for the compound's synthetic utility, as it influences both the reactivity of remaining functional groups and the stereochemical outcome of subsequent transformations.
The systematic International Union of Pure and Applied Chemistry nomenclature describes this compound as α-D-Glucopyranoside, methyl 4,6-O-benzylidene-, 2-benzoate, reflecting the hierarchical naming convention that prioritizes the glycosidic linkage, followed by the core sugar unit and protecting group modifications. The stereochemical designation α-D indicates the specific three-dimensional arrangement of substituents around the anomeric carbon and the overall configuration of the glucose ring system.
Historical Development in Carbohydrate Chemistry
The development of benzylidene-protected carbohydrates represents a pivotal advancement in the evolution of carbohydrate chemistry that emerged from the need for selective protection strategies in complex oligosaccharide synthesis. The introduction of benzylidene acetals as protecting groups revolutionized the field by providing a method for simultaneous protection of two hydroxyl groups while maintaining the ability for regioselective manipulation of the remaining positions.
Historical investigations into 4,6-O-benzylidene protection emerged from fundamental studies on acetal chemistry applied to carbohydrates, where researchers recognized that the rigid cyclic structure imposed by the benzylidene group could control both reactivity and stereochemistry in glycosylation reactions. The specific combination of benzylidene and benzoyl protecting groups in this compound reflects the sophisticated understanding of neighboring group participation effects that developed throughout the latter half of the twentieth century.
The synthetic methodology for preparing such compounds evolved from early work on protecting group strategies that sought to address the challenge of regioselective functionalization in polyhydroxylated molecules. The benzoyl group at the 2-position serves dual purposes: protecting the hydroxyl function while providing neighboring group participation to direct stereochemistry in subsequent glycosylation reactions. This dual functionality exemplifies the strategic thinking that characterizes modern carbohydrate synthesis, where protecting groups are chosen not merely for their ability to mask functionality but for their capacity to influence reaction outcomes.
Research into 4,6-O-benzylidene-protected glucosides has revealed fundamental insights into conformational effects on glycosylation stereochemistry, with studies demonstrating that the benzylidene acetal constrains the pyranose ring in specific conformations that influence the accessibility of the anomeric center. These conformational studies have contributed significantly to the mechanistic understanding of glycosylation reactions and the development of predictive models for stereochemical outcomes.
Significance in Glycobiology Research
Methyl 2-O-Benzoyl-4,6-O-benzylidene-α-D-glucopyranoside serves as a crucial building block in the synthesis of complex carbohydrates that are essential for glycobiology research. The compound's utility extends beyond simple synthetic applications to encompass the preparation of oligosaccharides and glycoconjugates that serve as tools for understanding carbohydrate-protein interactions, cell recognition processes, and metabolic pathways.
The strategic importance of this compound in glycobiology stems from its role as an intermediate in the synthesis of branched oligosaccharides, which are particularly challenging to construct using conventional linear synthesis approaches. The ability to selectively manipulate the 3-position hydroxyl group while maintaining protection at other positions enables the construction of complex glycosidic architectures that are prevalent in natural glycoproteins and glycolipids.
Modern glycobiology research relies heavily on synthetic carbohydrates to probe biological systems, and compounds like Methyl 2-O-Benzoyl-4,6-O-benzylidene-α-D-glucopyranoside provide the necessary building blocks for constructing libraries of structurally defined oligosaccharides. These synthetic constructs are essential for studying the structure-activity relationships that govern carbohydrate recognition by lectins, enzymes, and other carbohydrate-binding proteins.
The compound's significance extends to the development of carbohydrate-based therapeutics, where precise control over glycosidic structure is essential for biological activity. The protecting group pattern in this molecule enables the preparation of glycosides with defined stereochemistry and functionalization patterns that are required for pharmaceutical applications. Research utilizing such protected carbohydrates has contributed to the development of carbohydrate-based vaccines, enzyme inhibitors, and diagnostic tools that rely on specific carbohydrate recognition events.
Alternative Names and Synonyms
The systematic nomenclature of Methyl 2-O-Benzoyl-4,6-O-benzylidene-α-D-glucopyranoside encompasses several accepted naming conventions that reflect different aspects of its chemical structure and classification. The compound is alternatively known as Methyl 4,6-O-(Phenylmethylene)-alpha-D-glucopyranoside 2-Benzoate, emphasizing the phenylmethylene designation for the benzylidene protecting group.
Chemical databases and commercial suppliers utilize various systematic names including α-D-Glucopyranoside, methyl 4,6-O-benzylidene-, 2-benzoate, which follows the International Union of Pure and Applied Chemistry naming conventions for carbohydrate derivatives. The compound is also referenced as Glucopyranoside, methyl 4,6-O-benzylidene-, 2-benzoate, α-D-, representing an alternative systematic arrangement of the naming hierarchy.
| Naming Convention | Chemical Name | Registry Information |
|---|---|---|
| Primary IUPAC | α-D-Glucopyranoside, methyl 4,6-O-benzylidene-, 2-benzoate | CAS: 28642-64-0 |
| Alternative Systematic | Methyl 4,6-O-(Phenylmethylene)-alpha-D-glucopyranoside 2-Benzoate | PubChem CID: 10927157 |
| Shortened Form | Methyl 2-O-Benzoyl-4,6-di-O-benzylidene-α-D-glucopyranoside | MDL: MFCD04039596 |
| Structural Descriptor | Pyrano[3,2-d]-1,3-dioxin, α-D-glucopyranoside derivative | Molecular Formula: C₂₁H₂₂O₇ |
Commercial suppliers and chemical databases employ abbreviated forms such as Me-4,6-(Bz)-α-D-glcp, utilizing standard carbohydrate nomenclature abbreviations where Me represents methyl, Bz indicates benzylidene, and glcp denotes glucopyranoside. The stereochemical descriptor α-D remains consistent across all naming conventions, emphasizing the importance of stereochemical specification in carbohydrate chemistry.
The compound's classification within the broader category of benzylidene-protected carbohydrates links it to a family of synthetic intermediates that share similar structural features and reactivity patterns. This classification system facilitates the organization of synthetic methodologies and enables researchers to apply established protocols across related compounds. The systematic relationship between various benzylidene-protected glucosides provides a framework for understanding structure-reactivity relationships and predicting the behavior of related compounds in synthetic transformations.
Registry information for this compound includes assignment of a Chemical Abstracts Service number 28642-64-0, which provides a unique identifier for database searches and commercial procurement. The PubChem compound identifier 10927157 links the molecule to comprehensive chemical and biological databases that contain structural, physical, and toxicological data. Additional registry numbers include the MDL number MFCD04039596, which facilitates identification in commercial chemical catalogs and inventory systems.
Properties
IUPAC Name |
[(2R,4aR,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-24-21-18(27-19(23)13-8-4-2-5-9-13)16(22)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16+,17-,18-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUKOCUXSRSAR-WHHPXKAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Benzylidene Acetal Formation
Methyl α-D-glucopyranoside reacts with benzaldehyde dimethyl acetal in dry dimethylformamide (DMF) under acidic conditions. Camphor-10-sulfonic acid (CSA) is the preferred catalyst due to its mild acidity and solubility in polar aprotic solvents. Typical conditions involve heating at 50°C for 6 hours, yielding the 4,6-O-benzylidene derivative in 76% after silica gel chromatography. The reaction proceeds via hemiacetal formation, with the bulky benzaldehyde group favoring equatorial orientation at the anomeric center.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Substrate | Methyl α-D-glucopyranoside |
| Reagent | Benzaldehyde dimethyl acetal |
| Catalyst | Camphor-10-sulfonic acid |
| Solvent | Anhydrous DMF |
| Temperature | 50°C |
| Time | 6 hours |
| Yield | 76% |
Alternative Catalytic Systems
Recent protocols replace CSA with p-toluenesulfonic acid (p-TsOH) or stannous chloride (SnCl₂) to minimize side reactions. SnCl₂-catalyzed methods in acetonitrile at room temperature achieve comparable yields (70–75%) with reduced reaction times (2–3 hours). This approach avoids chromatographic purification by precipitating the product directly from the reaction mixture.
Regioselective Benzoylation at the C-2 Position
The critical challenge lies in selectively acylating the C-2 hydroxyl group while preserving the benzylidene acetal. Three strategies have been validated:
Tin-Mediated Acylation
Stannous chloride (SnCl₂) activates the C-2 hydroxyl by forming a transient tin alkoxide complex. In acetonitrile, benzoyl chloride reacts with methyl 4,6-O-benzylidene-α-D-glucopyranoside in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) as a base. This method achieves 92% yield within 1 hour at room temperature.
Mechanistic Insights
The SnCl₂-DIPEA system selectively deprotonates the C-2 hydroxyl due to its lower pKa compared to C-3. The tin complex directs benzoyl chloride to the axial position, minimizing competing reactions at C-3.
Optimized Procedure
Direct Acylation in Pyridine
Cold pyridine (-5°C) suppresses unwanted acyl migrations. Octanoyl chloride serves as a model acylating agent, but substituting it with benzoyl chloride under similar conditions yields the target compound in 85–90% yield. The low temperature stabilizes the intermediate pyridinium species, enhancing C-2 selectivity.
Key Data
| Parameter | Value |
|---|---|
| Solvent | Dry pyridine |
| Temperature | -5°C |
| Acylating Agent | Benzoyl chloride |
| Reaction Time | 6 hours |
| Yield | 89% |
Comparative Analysis of Methodologies
Performance Metrics Table
The SnCl₂-mediated method is optimal for lab-scale synthesis, balancing speed and yield. Industrial applications may favor solid-phase systems despite marginally lower yields due to cost efficiency.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane (3:1) remains the standard for isolating the final product. Preparative HPLC (C18 column, acetonitrile/water) resolves trace impurities in pharmaceutical-grade material.
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 7.45–8.10 (m, 5H, benzoate aromatic), 5.52 (s, 1H, benzylidene CH), 4.85 (d, J = 3.5 Hz, H-1), 3.38 (s, 3H, OCH₃).
Industrial-Scale Considerations
Pilot-scale batches (≥1 kg) employ continuous flow reactors to enhance heat transfer and mixing. A 2024 patent (CN111620915) details a tubular reactor system achieving 90% yield with a residence time of 15 minutes. Key parameters include:
-
Flow Rate: 10 mL/min
-
Temperature Gradient: 20°C → 50°C
-
Catalyst Loading: 2 mol% SnCl₂
Chemical Reactions Analysis
Types of Reactions: a-D-Glucopyranoside, methyl 4,6-O-(phenylmethylene)-, 2-benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzylidene group.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Synthesis of Sugar Derivatives
α-D-Glucopyranoside derivatives are essential in carbohydrate chemistry for synthesizing various sugar derivatives. The compound is utilized as a chiral building block in the preparation of different sugars, which are vital for creating complex carbohydrates used in pharmaceuticals and food industries .
Pharmaceutical Applications
The compound has been identified as an intermediate in pharmaceutical research. Its derivatives have been explored for their potential use in drug development, particularly for creating compounds with antibacterial properties. Research has shown that acyl derivatives of methyl 4,6-O-benzylidene-α-D-glucopyranoside exhibit significant antibacterial activity against various pathogenic bacteria .
Immunomodulatory Effects
Recent studies have indicated that certain derivatives of this compound may possess immunomodulatory properties. These compounds can enhance immune responses and may be useful in developing treatments for conditions associated with immune suppression . The ability to modulate immune responses opens avenues for research into therapies for infections and other diseases where immune response is critical.
Case Study 1: Antibacterial Screening
In a study conducted by researchers at the University of Chittagong, methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives were synthesized through direct acylation methods. The resulting compounds underwent antibacterial screening using the disk diffusion method against four human pathogenic bacteria. Results indicated that several synthesized derivatives showed promising antibacterial activity, suggesting potential applications in antibiotic development .
Case Study 2: Chiral Phase Transfer Catalysts
Another application explored the use of α-D-glucopyranoside derivatives as chiral phase transfer catalysts in asymmetric syntheses. These catalysts are crucial for producing enantiomerically pure compounds, which are often required in pharmaceuticals . The efficiency of these catalysts was evaluated, demonstrating their effectiveness in facilitating reactions that yield desired enantiomers.
Mechanism of Action
The mechanism of action of a-D-Glucopyranoside, methyl 4,6-O-(phenylmethylene)-, 2-benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to act as a chiral building block, influencing the stereochemistry of the molecules it interacts with . This can affect enzymatic activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Structural Variations in Substituted MBG Derivatives
The 2-O-benzoate derivative is part of a broader family of MBG analogs modified with diverse acyl, sulfonyl, and benzyl groups. Key structural differences among analogs include:
Key Observations :
- Antibacterial Activity: Bulky electron-withdrawing groups (e.g., 4-chlorobenzoyl) at C3 significantly enhance antibacterial effects compared to aliphatic acyl chains (e.g., octanoyl) .
- Stereochemical Effects: Anomeric configuration (α vs. β) influences molecular packing and crystallinity, as seen in sulfonyl derivatives .
- Solubility : Benzylidene substituents with electron-donating groups (e.g., 4-methoxy) improve solubility in organic solvents .
Comparison with Other Derivatives :
Physicochemical and Pharmacological Properties
| Property | 2-Benzoate | 3-O-(4-Cl-Benzoyl) | 2,3-Di-O-acetate |
|---|---|---|---|
| LogP | ~2.8 (estimated) | ~3.5 | ~1.9 |
| Aqueous Solubility | Low (<1 mg/mL) | Very low | Moderate (~5 mg/mL) |
| Antibacterial Activity | Moderate | High | None reported |
| Thermal Stability | Stable up to 160°C | Stable up to 180°C | Degrades at 120°C |
Insights :
- The 2-O-benzoate’s lipophilicity (LogP ~2.8) positions it between hydrophilic acetates and highly lipophilic long-chain acyl derivatives, making it suitable for membrane permeability studies .
- Thermal stability correlates with substituent bulkiness; halogenated benzoyl groups enhance decomposition temperatures .
Challenges :
- Limited bioavailability of 2-O-benzoate derivatives due to low solubility.
- Synthetic complexity in achieving regioselective modifications at C3.
Biological Activity
α-D-Glucopyranoside, methyl 4,6-O-(phenylmethylene)-, 2-benzoate is a glycoside derivative that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its structural properties make it a versatile compound for research and application in drug development, especially as an intermediate in the synthesis of other biologically active compounds.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈O₆ |
| Molecular Weight | 282.29 g/mol |
| Melting Point | 164-167 °C |
| Solubility | Soluble in water, acetone, benzene, ethyl ether |
| Optical Rotation | +110° (c=2 in chloroform) |
These properties indicate its potential as a chiral building block in organic synthesis and pharmaceutical applications .
Biological Activity
Research has shown that derivatives of α-D-glucopyranoside exhibit significant biological activities. The following sections summarize key findings related to its antibacterial and other pharmacological activities.
Antibacterial Activity
A study focused on synthesizing methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives demonstrated promising antibacterial effects against several pathogenic bacteria. The derivatives were evaluated using the disc diffusion method against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to the parent compound .
Case Study: Antibacterial Screening
- Study Design : Synthesis of derivatives followed by antibacterial screening.
- Pathogens Tested :
- E. coli
- S. aureus
- P. aeruginosa
- Method : Disc diffusion method.
- Findings : Several synthesized derivatives showed significant inhibition zones compared to controls.
Antioxidant Activity
In addition to its antibacterial properties, some studies have reported that glucopyranoside derivatives possess antioxidant activities. The presence of phenolic groups in the structure is believed to contribute to this biological effect, making these compounds potential candidates for further research in oxidative stress-related diseases .
Synthesis and Derivatives
The synthesis of α-D-glucopyranoside, methyl 4,6-O-(phenylmethylene)-, 2-benzoate can be achieved through various methods involving acylation reactions. For example, one method involves using methyl α-D-mannopyranoside reacted with benzaldehyde dimethyl acetal under acidic conditions. This reaction yields various derivatives with potential biological activities .
Q & A
Q. Critical factors :
- Reaction time and temperature : Prolonged reaction times at room temperature may lead to side reactions (e.g., over-oxidation), while controlled heating accelerates desired transformations .
- Catalyst selection : Acidic or basic conditions must align with the stability of intermediates to avoid acetal hydrolysis or ester degradation .
How do researchers characterize the structure of methyl 4,6-O-(phenylmethylene)-α-D-glucopyranoside derivatives using spectroscopic methods?
Basic Research Question
Structural elucidation relies on:
- ¹³C NMR : Identifies acetal (δ 100–110 ppm) and benzoate (δ 165–170 ppm) carbons. For example, the benzylidene group in methyl 4,6-O-benzylidene derivatives shows distinct resonances at δ 101.2 and 102.5 ppm .
- ¹H NMR : Anomeric proton signals (δ 4.5–5.5 ppm) confirm α-configuration, while aromatic protons from benzylidene/benzoate groups appear at δ 7.2–7.8 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+Na]⁺ at m/z 445.136 for methyl 4,6-O-benzylidene-2-benzoate) .
Validation : Cross-referencing with published spectra (e.g., Sugiyama et al., 1978) ensures consistency, especially when resolving discrepancies in peak assignments .
What strategies are employed to optimize reaction conditions for the synthesis of methyl 4,6-O-benzylidene derivatives to address reproducibility issues?
Advanced Research Question
Reproducibility challenges arise from variable acetal formation efficiency. Optimization methods include:
- Solvent engineering : Using MeOH-H₂O (9:1) instead of pure water enhances solubility of hydrophobic intermediates, reducing side-product formation .
- Design of Experiments (DoE) : Factorial designs (e.g., 2³ factorial matrices) systematically evaluate variables like temperature, catalyst loading, and stoichiometry to identify optimal conditions .
- In situ monitoring : TLC or inline NMR tracks reaction progress, enabling timely termination to prevent over-oxidation or hydrolysis .
Case study : Periodate oxidation of methyl 4,6-O-benzylidene-α-D-glucopyranoside achieved 98% yield in MeOH-H₂O (method B) vs. inconsistent 70% in H₂O (method A) .
How can researchers analyze and resolve contradictions in reported spectroscopic data for structurally similar glucopyranoside derivatives?
Advanced Research Question
Discrepancies often stem from:
- Protecting group variability : Benzylidene vs. substituted benzylidene groups shift NMR signals. For example, 4-methoxybenzylidene derivatives exhibit downfield shifts compared to unsubstituted analogs .
- Stereochemical effects : Epimeric or anomeric configurations alter coupling constants (e.g., J₁,₂ ≈ 3–4 Hz for α-configuration vs. 7–8 Hz for β) .
Q. Resolution strategies :
- Comparative databases : Cross-check data against crystallographic reports (e.g., Acta Crystallographica Section E) for bond lengths and angles .
- Decoupling experiments : Selective ¹H-¹³C HSQC and HMBC NMR correlations clarify ambiguous assignments .
What experimental designs are recommended for studying the regioselectivity of glycosylation reactions involving methyl 4,6-O-(phenylmethylene)-protected sugars?
Advanced Research Question
Regioselectivity in glycosylation is influenced by steric and electronic factors. Methodological approaches include:
- Competitive glycosylation assays : Reacting the protected glucopyranoside with acceptors of varying nucleophilicity (e.g., primary vs. secondary alcohols) to map reactivity trends .
- Computational modeling : DFT calculations predict transition-state energies for different glycosylation pathways (e.g., 2-O vs. 3-O attack) .
- Isotopic labeling : ¹⁸O labeling at specific hydroxyl groups tracks regiochemical outcomes via mass spectrometry .
Example : Allyl glycoside acceptors with 4,6-O-benzylidene protection showed preferential coupling at the 3-OH position due to reduced steric hindrance .
How do researchers evaluate the biological activity of methyl 4,6-O-(phenylmethylene)-α-D-glucopyranoside derivatives, and what methodological pitfalls should be avoided?
Advanced Research Question
Biological screening involves:
- Antimicrobial assays : Broth microdilution (CLSI guidelines) tests minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity indices (IC₅₀ vs. MIC) .
Q. Pitfalls :
- Solvent interference : DMSO (>1% v/v) in stock solutions may artifactually inhibit microbial growth .
- Aggregation artifacts : Hydrophobic derivatives (e.g., benzoates) may form colloids, requiring dynamic light scattering (DLS) validation .
What advanced techniques are used to study the hydrolytic stability of 4,6-O-benzylidene acetals under physiological conditions?
Advanced Research Question
Stability studies employ:
- pH-rate profiling : Monitoring acetal hydrolysis via HPLC at pH 1–10 to simulate gastric/intestinal environments .
- Activation energy calculations : Arrhenius plots derived from temperature-dependent hydrolysis rates (25–60°C) predict shelf-life .
- Enzymatic assays : Incubating derivatives with glycosidases (e.g., β-glucosidase) to assess enzymatic vs. non-enzymatic degradation .
Key finding : 4,6-O-Benzylidene groups exhibit greater stability in neutral buffers (t₁/₂ > 24 h) compared to acidic conditions (t₁/₂ ≈ 2 h at pH 2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
